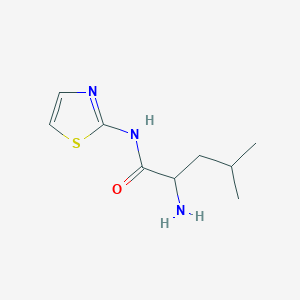

2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Vue d'ensemble

Description

2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. This method involves the cyclization of α-haloketones with thiourea under acidic or basic conditions . The reaction conditions often include refluxing the reactants in solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of thiazole derivatives, including this compound, may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often use automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Amide Bond Formation and Coupling Reactions

The primary amide group participates in coupling reactions to generate derivatives. For example:

-

Peptide coupling with carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) yields peptide-linked analogs .

-

Reaction with N-hydroxysuccinimide (NHS) esters under mild conditions facilitates bioconjugation .

Table 1: Representative Coupling Reactions

| Reagent | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Boc-protected glycine | Boc-Gly-4-methylpentanamide-thiazole | 51 | |

| Fmoc-valine | Fmoc-Val-4-methylpentanamide-thiazole | 69 |

Acylation of the Amino Group

The free amino group undergoes acylation with:

-

Acid chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base .

-

Anhydrides (e.g., acetic anhydride) under reflux conditions, yielding N-acetyl derivatives .

Key Conditions :

-

Solvents: DCM, THF, or acetonitrile.

-

Catalysts: DMAP (4-dimethylaminopyridine) for enhanced reactivity .

Protection/Deprotection Strategies

The amino group is protected using:

-

Boc (tert-butyloxycarbonyl) : Reacted with di-tert-butyl dicarbonate in THF/water .

-

Fmoc (9-fluorenylmethyloxycarbonyl) : Applied in solid-phase peptide synthesis (SPPS) .

Deprotection uses trifluoroacetic acid (TFA) for Boc or piperidine/DMF for Fmoc .

Thiazole Ring Modifications

The 1,3-thiazol-2-yl group participates in:

-

Nucleophilic substitution at the C-2 position with alkyl halides .

-

Cyclocondensation with aldehydes or ketones to form fused heterocycles .

Example : Reaction with bromoacetonitrile forms a thiazole-oxazole hybrid .

Reduction and Oxidation

-

Reduction : The amide carbonyl can be reduced to a methylene group using LiAlH4, though this is rare due to steric hindrance.

-

Oxidation : Thiazole sulfur resists oxidation under mild conditions but reacts with H2O2 to form sulfoxide derivatives .

Condensation Reactions

The amino group condenses with:

Table 2: Condensation Products

| Reagent | Product | Application | Reference |

|---|---|---|---|

| Benzaldehyde | N-benzylidene derivative | Antimicrobial screening | |

| Phenyl isocyanate | N-phenylurea analog | Enzyme inhibition |

Complexation with Metals

The thiazole nitrogen and amide oxygen act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or therapeutic applications .

Hydrolysis and Stability

-

Acidic Hydrolysis : The amide bond cleaves in 6M HCl at 110°C, releasing 4-methylpentanoic acid and 2-aminothiazole.

-

Basic Hydrolysis : Requires harsh conditions (e.g., NaOH/EtOH reflux), yielding carboxylate and amine fragments.

Applications De Recherche Scientifique

2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.

Industry: The compound is used in the development of dyes, pigments, and rubber vulcanization accelerators.

Mécanisme D'action

The mechanism of action of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may act as an antioxidant by scavenging free radicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Activité Biologique

2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifibrotic therapies. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the formation of thiazole rings through condensation reactions. Various methodologies have been reported for synthesizing thiazole derivatives, which often serve as precursors for more complex compounds with enhanced biological activity .

Anticancer Properties

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity against various tumor cell lines while sparing normal cells. This selectivity is critical for developing effective cancer therapies with reduced side effects .

Case Study: HDAC Inhibition

A notable study evaluated the inhibitory effects of thiazole derivatives on histone deacetylases (HDACs), which are enzymes implicated in cancer progression. The study found that certain thiazolyl-coumarin derivatives inhibited HDAC activity effectively, leading to antiproliferative effects in cardiac fibroblasts and a decrease in profibrotic markers such as α-SMA and procollagen I . The IC50 values for HDAC inhibition were determined across a range of concentrations (10–5000 nM), indicating a strong potential for these compounds in cancer therapy.

Antifibrotic Activity

In addition to anticancer properties, this compound and its analogs have been investigated for antifibrotic activity. Fibrosis is a pathological condition characterized by excessive accumulation of extracellular matrix components, often leading to organ dysfunction. The ability of thiazole derivatives to inhibit HDACs suggests they may also modulate fibrotic pathways effectively .

Research Findings:

The compounds demonstrated low cytotoxicity while significantly reducing markers associated with fibrosis. This dual action—anticancer and antifibrotic—positions them as promising candidates for therapeutic development in diseases characterized by both cancer and fibrosis .

Data Tables

Propriétés

IUPAC Name |

2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c1-6(2)5-7(10)8(13)12-9-11-3-4-14-9/h3-4,6-7H,5,10H2,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYUPIGMLMFLTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=NC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.